3-Methylazetidin-3-ol
Overview
Description
3-Methylazetidin-3-ol is a heterocyclic compound with the molecular formula C4H9NO . It has a molecular weight of 87.12 g/mol . The compound is also known by other synonyms such as 3-Hydroxy-3-methylazetidine and 3-methyl-3-azetidinol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 . The Canonical SMILES is CC1(CNC1)O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 87.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 87.068413911 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 6 .Scientific Research Applications
Synthesis and Glycosidase Inhibitory Activity
A study by Lawande et al. (2015) focused on the synthesis of azetidine iminosugars, including 3-methylazetidin-3-ol derivatives, from d-glucose. They found that N-methylated compounds exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating potential applications in enzymatic inhibition.
Optical Resolution and Absolute Configurations
Research by Shustov and Rauk (1996) involved the optical resolution of enantiomers of 3-methylazetidin-2-one and related compounds. They established absolute configurations of these molecules, which is crucial for understanding their chemical behavior and potential applications in stereochemistry.
Synthesis of Azetidine Derivatives
Salgado et al. (2003) explored the synthesis of 1-alkyl-2-methylazetidin-3-ones, including the hydrolysis of certain derivatives to produce 1-alkyl-2-methylazetidin-3-ols. This study, available at this link, contributes to the understanding of azetidine synthesis and its potential in creating diverse chemical structures.
Conformational Analysis of Azetidines
In 1971, Higgins, Cromwell, and Paudler conducted a conformational analysis of various azetidines, including this compound derivatives. Their work provides insights into the preferred conformations of these compounds, which is essential for their application in molecular design.
Alkaline Hydrolysis Study
A study on the alkaline hydrolysis of N-methylazetidin-2-one by Frau et al. (1998) offers insights into the reaction mechanisms of related compounds. This research enhances the understanding of chemical reactions involving azetidine structures.
Antibacterial Applications
The work of Frigola et al. (1995) focused on synthesizing 7-azetidinylquinolones, including derivatives of this compound, for their antibacterial properties. Their findings highlight the potential use of these compounds in developing new antibacterial agents.
Biochemical Analysis
Biochemical Properties
3-Methylazetidin-3-ol plays a significant role in biochemical reactions due to its ability to form complexes with metal ions, which can be used in the preparation of catalysts The hydroxyl group in this compound allows it to participate in hydrogen bonding, which can influence its interactions with biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively studied. Its potential to form complexes with metal ions suggests that it could influence cell signaling pathways and gene expression by acting as a catalyst in biochemical reactions
Molecular Mechanism
At the molecular level, this compound exerts its effects through its hydroxyl group, which can form hydrogen bonds with other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures below -20°C to maintain its stability
Metabolic Pathways
Its interaction with enzymes and cofactors can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its ability to form complexes with metal ions This property can affect its localization and accumulation in specific cellular compartments
Subcellular Localization
Its ability to form hydrogen bonds and complexes with metal ions suggests that it may be directed to specific compartments or organelles within the cell
Properties
IUPAC Name |
3-methylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLAEUFQUOXALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468266 | |
Record name | 3-methylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256931-54-1 | |
Record name | 3-methylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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